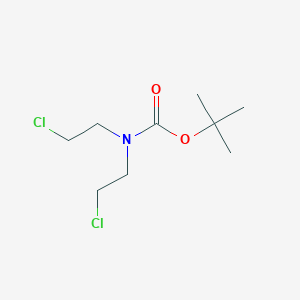

N-Boc-N,N-bis(2-chloroethyl)amine

Beschreibung

The exact mass of the compound Tert-butyl bis(2-chloroethyl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl N,N-bis(2-chloroethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17Cl2NO2/c1-9(2,3)14-8(13)12(6-4-10)7-5-11/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQZLNQAUUMSUHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90459487 | |

| Record name | tert-Butyl bis(2-chloroethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118753-70-1 | |

| Record name | tert-Butyl bis(2-chloroethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-BOC-N,N-Bis(2-chloroethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Boc-N,N-bis(2-chloroethyl)amine: A Comprehensive Technical Guide to Synthesis and Characterization

Audience: Researchers, scientists, and drug development professionals.

Abstract: N-Boc-N,N-bis(2-chloroethyl)amine is a pivotal building block in medicinal chemistry and organic synthesis. As a member of the nitrogen mustard class of compounds, its core bis(2-chloroethyl)amine moiety functions as a potent alkylating agent. The introduction of the tert-butoxycarbonyl (Boc) protecting group significantly tempers the high reactivity of the nitrogen mustard, allowing for controlled and selective chemical transformations. This guide provides an in-depth overview of the synthesis, characterization, and experimental protocols for this compound, serving as a critical resource for professionals in drug development and chemical research. The strategic use of this protected precursor is fundamental in constructing complex molecules, including targeted anticancer agents.[1]

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid or semi-solid.[2][3] It is soluble in organic solvents like dichloromethane and acetonitrile.[3] Key quantitative data are summarized in the table below.

| Property | Value | Source |

| CAS Number | 118753-70-1 | [1][3][4][5][6][7] |

| Molecular Formula | C₉H₁₇Cl₂NO₂ | [3][4][5][7] |

| Molecular Weight | 242.14 g/mol | [1][3][4][5][7] |

| Appearance | Clear, colorless liquid | [4] |

| Purity | ≥95% - 97% | [4][8] |

| Density | 1.149 ± 0.06 g/cm³ (Predicted) | [2] |

| Boiling Point | 290.7 ± 33.0 °C (Predicted) | [2] |

| Refractive Index | 1.471 (Predicted) | [2] |

Synthesis Methodology

The most common and efficient synthesis of this compound involves the protection of bis(2-chloroethyl)amine with di-tert-butyl dicarbonate (Boc₂O).[3] The starting material, bis(2-chloroethyl)amine, is typically used as its more stable hydrochloride salt.[3][9] A base, such as triethylamine, is required to neutralize the hydrochloride salt and facilitate the reaction with the Boc anhydride.[3][9] The reaction is generally performed in an inert solvent like dichloromethane at room temperature, often yielding the desired product in high purity.[1][3]

An alternative synthetic route involves the chlorination of diethanolamine using a reagent like thionyl chloride to first generate bis(2-chloroethyl)amine, which is then reacted with Boc anhydride.[3][10]

Caption: General workflow for the synthesis of this compound.

Synthesis Reaction Parameters

| Parameter | Condition | Source |

| Starting Material | bis(2-chloroethyl)amine hydrochloride | [3][9] |

| Protecting Agent | di-tert-butyl dicarbonate (Boc₂O) | [3] |

| Base | Triethylamine | [3][9] |

| Solvent | Dichloromethane | [3] |

| Temperature | Room Temperature | [3] |

| Duration | ~24 hours | [3] |

| Reported Yield | Up to 98% | [1] |

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the N-Boc protection of secondary amines.[3][9]

-

Preparation: To a suspension of bis(2-chloroethyl)amine hydrochloride (1.0 eq) in dry dichloromethane (DCM), add triethylamine (2.2 eq) under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture at 0°C (ice bath) for 15-20 minutes.

-

Addition of Boc Anhydride: Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dry DCM dropwise to the stirring suspension at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for approximately 24 hours.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water.[9] Separate the organic layer.

-

Washing: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally with brine.[9]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[1]

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary, though high yields of pure product are often obtained after workup.[1]

Characterization Data

Characterization relies on standard spectroscopic methods to confirm the structure and purity of the final product.

| Technique | Data / Expected Observations | Source |

| ¹H NMR | For Precursor (Bis(2-chloroethyl)amine HCl in DMSO-d₆): δ 9.79 (s, NH), 3.97 (t, 4H, N-CH₂), 3.37 (t, 4H, CH₂-Cl). Expected for N-Boc Product: Appearance of a large singlet around δ 1.4-1.5 (9H, t-butyl); shifts in the ethyl protons (N-CH₂ and CH₂-Cl) compared to the starting amine. | [11] |

| ¹³C NMR | Expected for N-Boc Product: Signals for the t-butyl group (quaternary C ~80 ppm, methyl C ~28 ppm), a carbonyl signal (~155 ppm), and signals for the two chloroethyl chains (~40-50 ppm). | |

| IR Spectroscopy | For Precursor (Bis(2-chloroethyl)amine HCl): Broad N-H stretch. Expected for N-Boc Product: Disappearance of N-H stretch; appearance of a strong carbonyl (C=O) stretch from the Boc group around 1690-1710 cm⁻¹. | [12] |

| Mass Spec (MS) | Expected (ESI-MS): [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight of 242.14 g/mol . | [3][5] |

Chemical Reactivity and Applications

The primary utility of this compound lies in its role as a stable precursor to the highly reactive nitrogen mustard.[1] The Boc group can be easily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to unmask the bis(2-chloroethyl)amine functionality.[3] This deprotected amine can then participate in various reactions, most notably the alkylation of nucleophiles.[1]

In a biological context, this alkylating ability is harnessed for anticancer applications. The nitrogen mustard forms a highly reactive aziridinium ion, which can then alkylate nucleophilic sites on biomolecules, particularly the N7 position of guanine in DNA.[1] This leads to DNA cross-linking, disrupts replication, and induces apoptosis in rapidly dividing cancer cells.[1]

Caption: Pathway from Boc-protected precursor to DNA alkylation.

References

- 1. This compound | 118753-70-1 | Benchchem [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. Buy this compound (EVT-340696) | 118753-70-1 [evitachem.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. This compound | C9H17Cl2NO2 | CID 11230235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Accela Chembio Inc N-Boc-N | N-bis(2-chloroethyl)amine | 118753-70-1 | | Fisher Scientific [fishersci.com]

- 9. N-CBZ-N,N-BIS(2-CHLOROETHYL)AMINE synthesis - chemicalbook [chemicalbook.com]

- 10. Bis(2-chloroethyl)amine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 11. Bis(2-chloroethyl)amine hydrochloride(821-48-7) 1H NMR [m.chemicalbook.com]

- 12. Bis(2-chloroethyl)amine hydrochloride(821-48-7) IR Spectrum [m.chemicalbook.com]

An In-depth Technical Guide to the Mechanism of Action of N-Boc Protected Nitrogen Mustards

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nitrogen mustards represent a foundational class of alkylating agents in cancer chemotherapy. Their potent cytotoxicity, however, is coupled with significant systemic toxicity due to their high reactivity and lack of specificity. The development of N-Boc (tert-butyloxycarbonyl) protected nitrogen mustards is a strategic prodrug approach designed to mitigate these drawbacks. By masking the nucleophilic nitrogen atom, the Boc group effectively deactivates the mustard, preventing premature reactions. Activation is designed to occur preferentially within the acidic tumor microenvironment, releasing the active cytotoxic agent in a more targeted manner. This guide details the dual-stage mechanism of action, from targeted deprotection to DNA alkylation and the subsequent cellular signaling cascades leading to apoptosis.

The Rationale for N-Boc Protection

Traditional nitrogen mustards like mechlorethamine are highly reactive electrophiles.[1] This reactivity, while essential for their anticancer effect, is indiscriminate, leading to damage in healthy tissues and causing severe side effects.[1][2][3] The primary goal of a prodrug strategy is to improve the therapeutic index by enhancing drug delivery and selectivity for tumor cells.[2][3][4]

The N-Boc protecting group serves this purpose by decreasing the electron-donating capacity of the mustard's tertiary amine nitrogen. This reduction in nucleophilicity prevents the spontaneous intramolecular cyclization required to form the reactive aziridinium ion, rendering the compound inert under normal physiological conditions (pH 7.4).[3][4] Activation is contingent upon the cleavage of this acid-labile Boc group, a process favored in the hypoxic and acidic microenvironments characteristic of solid tumors.[3][5]

Core Mechanism of Action

The mechanism of N-Boc protected nitrogen mustards can be understood as a two-stage process: 1) site-selective activation via deprotection, and 2) DNA alkylation by the liberated, active nitrogen mustard.

Stage 1: Prodrug Activation via N-Boc Deprotection

The cleavage of the tert-butoxycarbonyl group is the rate-limiting step for the activation of the prodrug. This is typically achieved through acid-catalyzed hydrolysis. The lower pH (typically 6.5-7.0) found in many tumor microenvironments provides the necessary acidic conditions to protonate the carbamate and facilitate the removal of the Boc group as isobutylene and carbon dioxide, unmasking the active nitrogen mustard.

Stage 2: DNA Alkylation and Cross-Linking

Once activated, the nitrogen mustard executes its cytotoxic function through a well-established mechanism.[6][7]

-

First Cyclization: The unmasked tertiary amine nitrogen performs an intramolecular nucleophilic attack on one of the β-chloroethyl carbons, displacing a chloride ion. This reaction forms a highly strained and electrophilic three-membered ring known as an aziridinium ion.[2][3][5][8]

-

Mono-alkylation: The aziridinium ion is a potent electrophile that is readily attacked by nucleophilic sites on DNA. The most frequent target is the N7 position of guanine bases.[3][7][8][9] This attack opens the aziridinium ring and results in the covalent attachment of the mustard to a single guanine base, forming a mono-adduct.

-

Second Cyclization & Cross-linking: The second chloroethyl arm of the mustard then repeats the process, forming another aziridinium ion. This ion subsequently reacts with a guanine on the opposite DNA strand.

-

Cytotoxic Lesion: The final product is an interstrand cross-link (ICL), which covalently tethers the two strands of the DNA double helix.[5][8] This lesion is profoundly cytotoxic because it physically prevents the separation of DNA strands, thereby blocking the essential cellular processes of DNA replication and transcription.[2][6] While ICLs are the most lethal lesion, the formation of intrastrand cross-links and DNA-protein cross-links also contributes to the overall cytotoxicity.[9][10]

Downstream Cellular Consequences

The formation of irreparable DNA lesions, particularly ICLs, initiates a cascade of cellular signaling events. DNA damage response (DDR) pathways are activated, leading to cell cycle arrest to allow time for repair. However, the complexity of ICLs often overwhelms the cell's repair capacity. This sustained and unresolvable DNA damage signal ultimately converges on apoptotic pathways, frequently involving the p53 tumor suppressor protein, to trigger programmed cell death.[3][5][6][8]

Quantitative Data on Cytotoxicity

The efficacy of nitrogen mustard derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. While comprehensive data directly comparing N-Boc protected mustards with their unprotected counterparts is proprietary or spread across numerous studies, the literature provides examples of the cytotoxic potency of novel nitrogen mustard-based compounds.

| Compound Class/Name | Cancer Cell Line | IC50 Value | Reference |

| Nitrogen Mustard Fluorophore (cpd 3h) | A549 (Lung) | 13.1 ± 2.7 µM | [11] |

| Basic Derivatives of Bendamustine | HT-29, MG-63, SK-MEL-3 | Cytocidal at 10-30 µM | [12] |

| Click-Generated Nitrogen Mustards | A431, JURKAT, K562, U266 | "Interesting cytotoxic effect" | [13] |

This table summarizes representative cytotoxicity data for various nitrogen mustard derivatives as reported in the literature. Direct IC50 values for specific N-Boc prodrugs are often part of preclinical development data.

Key Experimental Protocols

Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11][13]

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The concentration of the dissolved formazan is directly proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in an incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the N-Boc protected nitrogen mustard and its corresponding active form in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, purple formazan crystals will form in viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol: Detection of DNA-Protein Cross-Links by SDS-PAGE

This method is used to verify that the active mustard can form covalent links not just between DNA strands but also between DNA and proteins.[14][15]

Principle: A radiolabeled DNA oligomer is incubated with a target protein and the nitrogen mustard. If a covalent DNA-protein cross-link forms, the resulting complex will have a significantly higher molecular weight, causing it to migrate more slowly (a "retarded" band) on an SDS-PAGE gel compared to the unlinked DNA.

Methodology:

-

DNA Labeling: 5'-end label a double-stranded DNA oligodeoxynucleotide with ³²P using [γ-³²P]ATP and T4 polynucleotide kinase. Purify the labeled DNA.

-

Cross-linking Reaction: Incubate the ³²P-labeled DNA duplex with a purified target protein (e.g., a histone or a DNA repair protein like AGT) in the presence of the nitrogen mustard compound for a set time (e.g., 3 hours) at 37°C.

-

SDS-PAGE: Separate the reaction mixture on a 12% SDS-polyacrylamide gel. The SDS denatures the protein and ensures separation is based primarily on size.

-

Visualization: Visualize the radiolabeled products using a phosphor imager or autoradiography.

-

Analysis: The presence of a high-molecular-weight band that is absent in the no-drug control indicates the formation of a DNA-protein cross-link. The intensity of this band relative to the band of the un-cross-linked DNA strand can be used to quantify the cross-linking efficiency.[14]

Conclusion

The N-Boc protection of nitrogen mustards is a validated and powerful prodrug strategy that addresses the historical limitations of this important class of chemotherapeutics. By rendering the molecule inert until it reaches the acidic tumor microenvironment, this approach enhances tumor selectivity and reduces systemic toxicity. The core mechanism hinges on a two-step sequence: targeted deprotection followed by the classical DNA alkylation cascade, culminating in the formation of highly cytotoxic interstrand cross-links that trigger apoptosis in cancer cells. This approach continues to be a valuable blueprint for the design of next-generation targeted alkylating agents.

References

- 1. Frontiers | Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules [frontiersin.org]

- 2. Therapeutic journery of nitrogen mustard as alkylating anticancer agents: Historic to future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. Alkylating Agents: Nitrogen mustard derivatives | Pharmacology Education Project [pharmacologyeducation.org]

- 8. Nitrogen mustard - Wikipedia [en.wikipedia.org]

- 9. Proteomic Analysis of DNA-Protein Cross-Linking by Antitumor Nitrogen Mustards - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of nitrogen mustard-based fluorophores for cell imaging and cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 13. Synthesis and Biological Evaluations of Click-Generated Nitrogen Mustards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cross-linking of the DNA repair protein O6-alkylguanine DNA alkyltransferase to DNA in the presence of antitumor nitrogen mustards - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Properties and Reactivity of N-Boc-N,N-bis(2-chloroethyl)amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-N,N-bis(2-chloroethyl)amine, a key intermediate in organic synthesis, serves as a stable and versatile precursor for the introduction of the cytotoxic bis(2-chloroethyl)amine moiety. This technical guide provides a comprehensive overview of its chemical properties, reactivity, and handling. Detailed experimental protocols for its synthesis and subsequent reactions are presented, alongside a thorough analysis of its stability and spectroscopic data. The underlying mechanism of action of its deprotected form as a DNA alkylating agent is also discussed, providing context for its application in the development of targeted therapeutics.

Chemical and Physical Properties

This compound, also known as tert-butyl N,N-bis(2-chloroethyl)carbamate, is a white to off-white powder or a clear, colorless liquid.[1][2] Its Boc-protecting group renders the otherwise highly reactive nitrogen mustard functional group stable for storage and handling.[3] It is soluble in organic solvents such as dichloromethane and acetonitrile, and insoluble in water.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₇Cl₂NO₂ | [5] |

| Molecular Weight | 242.14 g/mol | [5] |

| CAS Number | 118753-70-1 | [5] |

| Appearance | White to off-white powder or clear, colorless liquid | [1][2] |

| Density | 1.1 ± 0.1 g/cm³ (Predicted) | |

| Boiling Point | 290.7 ± 33.0 °C at 760 mmHg (Predicted) | |

| Flash Point | 129.6 ± 25.4 °C | |

| Refractive Index | 1.471 | [1] |

| pKa | -1.73 ± 0.70 (Predicted) | [1] |

| LogP | 2.80 (Predicted) |

Spectroscopic Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Spectrum | Key Features | Source(s) |

| ¹H NMR | Data for the un-Boc-protected precursor, bis(2-chloroethyl)amine hydrochloride, is available.[6] | |

| ¹³C NMR (CDCl₃, 75 MHz) | δ 28.4 ppm (tert-butyl CH₃), δ 53.8 ppm (N–CH₂–CH₂Cl), δ 58.2 ppm (N–CH₂–CH₂Cl), δ 80.1 ppm (tert-butyl quaternary carbon), δ 155.6 ppm (carbamate C=O) | [3] |

| Mass Spectrometry | While specific fragmentation data for the Boc-protected compound is limited, analysis of related nitrogen mustards can provide insights. | [7] |

| Infrared (IR) | Although a full spectrum is not readily available, characteristic peaks for the carbamate and alkyl halide functional groups are expected. |

Reactivity and Mechanism of Action

The chemical reactivity of this compound is dominated by the presence of the Boc-protected nitrogen mustard moiety. The Boc group serves to "tame" the high reactivity of the bis(2-chloroethyl)amine core, allowing for controlled chemical transformations.[3]

Deprotection

The Boc group is stable under basic conditions but can be readily cleaved under acidic conditions or by heating to unmask the reactive secondary amine.[8] This deprotection is a critical step in the synthesis of biologically active molecules.

Intramolecular Cyclization and Nucleophilic Attack

Upon deprotection, the liberated bis(2-chloroethyl)amine can undergo an intramolecular cyclization. The nitrogen atom acts as an internal nucleophile, attacking one of the β-carbon atoms and displacing a chloride ion to form a highly reactive aziridinium ion intermediate. This strained, three-membered ring is a potent electrophile and is readily attacked by nucleophiles. In a biological context, the primary nucleophiles are the N7 position of guanine and the N3 position of adenine in DNA.[9]

References

- 1. spectrabase.com [spectrabase.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Buy this compound (EVT-340696) | 118753-70-1 [evitachem.com]

- 4. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C9H17Cl2NO2 | CID 11230235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tert-butyl bis(2-chloroethyl)carbamate(118753-70-1) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 9. researchgate.net [researchgate.net]

N-Boc-N,N-bis(2-chloroethyl)amine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-N,N-bis(2-chloroethyl)amine, with the CAS number 118753-70-1 , is a key intermediate in organic synthesis, particularly in the development of chemotherapeutic agents.[1][2] Its structure incorporates the core bis(2-chloroethyl)amine moiety, characteristic of nitrogen mustards, a class of potent DNA alkylating agents. The tert-butoxycarbonyl (Boc) protecting group allows for controlled reactions and targeted synthesis of complex molecules, making it a valuable tool in medicinal chemistry. This guide provides an in-depth overview of its chemical properties, synthesis, and mechanism of action as a precursor to DNA alkylating agents.

Chemical and Physical Properties

This compound is typically a clear, colorless liquid, though it may contain solids.[2][3] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 118753-70-1 | [1][2] |

| Molecular Weight | 242.14 g/mol | [1][2] |

| Molecular Formula | C₉H₁₇Cl₂NO₂ | [1][2] |

| Appearance | Clear, colorless liquid; may contain solids | [2][3] |

| Purity | Typically ≥95% - 97% | [2][4] |

| Boiling Point | 290.7 ± 33.0 °C (Predicted) | |

| Density | 1.149 ± 0.06 g/cm³ (Predicted) | |

| Flash Point | 129.588 °C |

Spectroscopic Data:

Infrared (IR) spectroscopy confirms the presence of key functional groups:

-

2978 cm⁻¹, 2932 cm⁻¹: C-H stretching (tert-butyl and –CH₂–)[5]

-

1695 cm⁻¹: Strong C=O stretching (carbamate carbonyl)[5]

-

1472 cm⁻¹, 1392 cm⁻¹: C-H bending (tert-butyl)[5]

-

1158 cm⁻¹: C-O-C asymmetric stretching[5]

-

725 cm⁻¹, 652 cm⁻¹: C-Cl stretching vibrations[5]

Experimental Protocols: Synthesis

There are two primary synthetic routes for the preparation of this compound.

Method 1: From Bis(2-chloroethyl)amine Hydrochloride

This method involves the direct Boc protection of commercially available bis(2-chloroethyl)amine hydrochloride.

Reaction Scheme:

Detailed Protocol:

-

In a 500 mL three-necked flask, add 100 g of bis(2-chloroethyl)amine hydrochloride and dissolve it in 300 mL of dichloromethane.[6]

-

To this solution, add 113 g of triethylamine.[6]

-

With continuous stirring, slowly add 147 g of di-tert-butyl dicarbonate (Boc anhydride) dropwise.[6]

-

Allow the reaction to proceed for 4-6 hours.[6]

-

After the reaction is complete, add 200 mL of purified water for liquid-liquid separation.[6]

-

Wash the organic phase with 200 mL of a saturated sodium chloride solution.[6]

-

Dry the organic layer with anhydrous sodium sulfate.[6]

-

Concentrate the solution under reduced pressure to yield tert-butyl N,N-bis(2-chloroethyl)carbamate.[6] A reported yield for this method is 133 g (98%).[6]

Method 2: From Diethanolamine

This two-step synthesis begins with the chlorination of diethanolamine, followed by Boc protection.

Reaction Scheme:

-

(HOCH₂CH₂)₂NH + 2 SOCl₂ → (ClCH₂CH₂)₂NH·HCl

-

(ClCH₂CH₂)₂NH·HCl + (Boc)₂O --[Base]--> (ClCH₂CH₂)₂N-Boc

Detailed Protocol:

Step 1: Synthesis of Bis(2-chloroethyl)amine hydrochloride

-

To a 1 L flask equipped with a reflux condenser, add 31.5 g (0.30 mole) of diethanolamine and 300 mL of dichloroethane.[7]

-

Add 51.0 mL of thionyl chloride. A solid suspension will form immediately.[7]

-

Warm the mixture to 50°C; the solid will dissolve.[7]

-

Reflux the solution while stirring for 3 hours, during which a crystalline solid will appear.[7]

-

Quench the reaction by adding 20 mL of methanol.[7]

-

Remove the solvents under vacuum to obtain a white crystalline material, bis(2-chloroethyl)amine hydrochloride, in quantitative yield (53.0 g).[7]

Step 2: Boc Protection

-

The crude bis(2-chloroethyl)amine hydrochloride is then reacted with di-tert-butyl dicarbonate in the presence of a base as described in Method 1.

Mechanism of Action: Precursor to DNA Alkylating Agents

This compound serves as a stable precursor to the highly reactive bis(2-chloroethyl)amine moiety. Upon removal of the Boc protecting group (typically under acidic conditions), the free amine can undergo intramolecular cyclization to form a highly electrophilic aziridinium ion. This reactive intermediate is the key species responsible for the alkylation of nucleophilic sites on DNA, primarily the N7 position of guanine. The bifunctional nature of the nitrogen mustard allows for a second alkylation event, leading to the formation of interstrand or intrastrand DNA cross-links. These cross-links disrupt DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cells, which is the basis of their anticancer activity.[8][9]

Caption: Mechanism of DNA alkylation by nitrogen mustards derived from this compound.

Conclusion

This compound is a fundamental building block in the synthesis of nitrogen mustard-based pharmaceuticals. Its well-defined chemical properties and established synthetic routes make it an accessible and versatile intermediate for researchers in drug discovery and development. Understanding its role as a precursor to DNA alkylating agents is crucial for the rational design of novel anticancer therapies.

References

- 1. This compound | C9H17Cl2NO2 | CID 11230235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. 118753-70-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. Accela Chembio Inc N-Boc-N | N-bis(2-chloroethyl)amine | 118753-70-1 | | Fisher Scientific [fishersci.com]

- 5. Buy this compound (EVT-340696) | 118753-70-1 [evitachem.com]

- 6. Tert-butyl bis(2-chloroethyl)carbamate | 118753-70-1 [chemicalbook.com]

- 7. Bis(2-chloroethyl)amine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. Nitrogen Mustards as Alkylating Agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Boc-N,N-bis(2-chloroethyl)amine Derivatives: Synthesis, Biological Activity, and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of N-Boc-N,N-bis(2-chloroethyl)amine and its derivatives, focusing on their synthesis, chemical properties, and applications as precursors to potent DNA alkylating agents. This document details experimental protocols, summarizes quantitative biological data, and visualizes key chemical and biological processes to serve as a valuable resource for researchers in oncology and medicinal chemistry.

Introduction

This compound is a key intermediate in the synthesis of various nitrogen mustards, a class of bifunctional alkylating agents known for their cytotoxic properties. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom significantly enhances the compound's stability and allows for controlled derivatization, making it a versatile building block in the development of targeted cancer therapeutics. The bis(2-chloroethyl)amine moiety is the pharmacophore responsible for the alkylating activity, which ultimately leads to cancer cell death.

Synthesis and Characterization

The synthesis of this compound and its derivatives typically involves the protection of bis(2-chloroethyl)amine followed by modification of other parts of the molecule.

Synthesis of this compound

A common method for the synthesis of the core compound is the reaction of bis(2-chloroethyl)amine hydrochloride with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine.

Caption: General synthesis scheme for this compound.

Experimental Protocol: Synthesis of this compound

-

Materials: Bis(2-chloroethyl)amine hydrochloride, di-tert-butyl dicarbonate ((Boc)₂O), triethylamine (TEA), dichloromethane (DCM), 1M HCl, brine, anhydrous sodium sulfate.

-

Procedure:

-

Suspend bis(2-chloroethyl)amine hydrochloride in anhydrous DCM.

-

Add (Boc)₂O to the suspension.

-

Slowly add TEA dropwise to the mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture sequentially with 1M HCl and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

-

Synthesis of Derivatives

The N-Boc protected core can be further modified to synthesize a variety of derivatives with different functionalities. For instance, coupling with other molecules such as fluorophores or DNA-targeting moieties can lead to compounds with enhanced or specific activities.

Quantitative Data on Biological Activity

The cytotoxic effects of various nitrogen mustard derivatives, many of which are synthesized from this compound or analogous precursors, have been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common metric for cytotoxicity.

| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Distamycin A Conjugate | Compound 3 (three pyrrole units) | K562 (human leukemia) | 0.03 | [1] |

| Nitrogen Mustard Fluorophore | Compound 3h (thiophene with chlorine) | A549 (human lung carcinoma) | 13.1 ± 2.7 | [2][3] |

| Nitrogen Mustard Fluorophore | Compound 3h (thiophene with chlorine) | NCI-H460 (human lung cancer) | 16.6 ± 0.9 | [2] |

| Phosphoramide Mustard | 2-NIPAM (Compound 3) | DU145 (human prostate carcinoma) | 1.65 ± 0.09 (hypoxic) | [4] |

| Phosphoramide Mustard | 2-NIPAM (Compound 3) | PC-3 (human prostate adenocarcinoma) | 4.70 ± 0.01 (hypoxic) | [4] |

Mechanism of Action: DNA Alkylation

The cytotoxic activity of this compound derivatives is realized after the in-vivo removal of the Boc protecting group, which releases the reactive nitrogen mustard. The mechanism of action involves the alkylation of DNA, a process that disrupts DNA replication and transcription, ultimately leading to apoptosis (programmed cell death).

The key steps of DNA alkylation by the bis(2-chloroethyl)amine moiety are:

-

Formation of the Aziridinium Ion: The nitrogen atom attacks one of the chloroethyl groups in an intramolecular cyclization to form a highly reactive aziridinium ion intermediate.

-

DNA Alkylation (Mono-adduct formation): The aziridinium ion is a potent electrophile that reacts with nucleophilic sites on DNA bases, primarily the N7 position of guanine.

-

Second Alkylation (Cross-linking): The second chloroethyl arm can undergo the same process, leading to the formation of a second aziridinium ion, which can then alkylate another DNA base. This can result in either intrastrand or interstrand cross-links. Interstrand cross-links are particularly cytotoxic as they prevent the separation of the DNA strands, which is essential for replication and transcription.

Caption: Signaling pathway of DNA alkylation and induced apoptosis.

Experimental Protocols for Biological Evaluation

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.[3]

-

Procedure:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value.

-

Conclusion

This compound is a pivotal precursor in the synthesis of a diverse range of nitrogen mustard derivatives with potent anticancer activity. The Boc protecting group provides the necessary stability for chemical manipulation, allowing for the development of targeted and more effective chemotherapeutic agents. The primary mechanism of action for the deprotected derivatives is DNA alkylation, leading to the formation of cytotoxic interstrand cross-links. This guide provides a foundational understanding for researchers aiming to design and synthesize novel this compound derivatives with improved therapeutic indices. Further research focusing on the structure-activity relationships of these derivatives will be crucial for the development of next-generation anticancer drugs.

References

- 1. Synthesis and preliminary cytotoxicity of nitrogen mustard derivatives of distamycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of nitrogen mustard-based fluorophores for cell imaging and cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of nitrogen mustard-based fluorophores for cell imaging and cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of Radiolabeled Phosphoramide Mustard with Selectivity for Hypoxic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Stability and Storage of N-Boc-N,N-bis(2-chloroethyl)amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Boc-N,N-bis(2-chloroethyl)amine. The information is compiled from publicly available data and extrapolated from the known chemical behavior of its constituent functional groups: the tert-butyloxycarbonyl (Boc) protecting group and the N,N-bis(2-chloroethyl)amine (nitrogen mustard) core.

Chemical Properties and Structure

This compound is a key intermediate in organic synthesis, particularly in the preparation of pharmacologically active compounds. The Boc group serves to moderate the high reactivity of the nitrogen mustard moiety, allowing for more controlled chemical transformations.

| Property | Value | Citations |

| CAS Number | 118753-70-1 | [1][2] |

| Molecular Formula | C₉H₁₇Cl₂NO₂ | [1][2] |

| Molecular Weight | 242.14 g/mol | [1][2] |

| IUPAC Name | tert-butyl N,N-bis(2-chloroethyl)carbamate | [1][2] |

| Appearance | Colorless to yellow liquid or semi-solid | [2][3] |

| Solubility | Soluble in alcohol, ether, and aromatic hydrocarbons; insoluble in water. | [4] |

Stability Profile

The stability of this compound is influenced by several factors, including temperature, moisture, and pH. The molecule has two primary points of reactivity that dictate its stability: the acid- and thermo-labile Boc group, and the moisture-sensitive nitrogen mustard core.

General Stability and Incompatibilities

The compound is generally described as being relatively stable under standard laboratory conditions at room temperature.[2][4] However, its stability is compromised by the presence of moisture, strong acids, strong bases, and strong oxidizing agents.[2][4][5][6]

| Condition/Reagent | Effect on Stability | Citations |

| Moisture/Water | The nitrogen mustard core is highly reactive in water and can undergo hydrolysis. It is recommended to handle the compound under anhydrous conditions. | [2] |

| Strong Acids | The Boc protecting group is readily cleaved by strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), leading to the formation of the highly reactive and unprotected bis(2-chloroethyl)amine. This deprotection is a known sensitivity. | [2] |

| Strong Bases | Incompatible with strong bases. | [5][6] |

| Strong Oxidizing Agents | Incompatible with strong oxidizing agents. | [5][6] |

| Elevated Temperatures | The Boc group can be thermally cleaved at temperatures around 150°C or higher. Prolonged exposure to even moderate heat (e.g., 100°C) may lead to slow degradation over time. |

Degradation Pathways

The degradation of this compound can proceed through several pathways, primarily involving the cleavage of the Boc group or the hydrolysis of the nitrogen mustard moiety.

Acid-Catalyzed Deprotection

In the presence of strong acids, the Boc group is removed, generating the free amine, carbon dioxide, and isobutylene. This is a common and often intended reaction in synthesis, but it represents a degradation pathway during storage.

Caption: Acid-catalyzed degradation pathway of this compound.

Thermal Degradation

High temperatures can also lead to the cleavage of the Boc group, following a similar fragmentation pattern as acid-catalyzed deprotection, although typically requiring more energy.

References

- 1. Sulfur, oxygen, and nitrogen mustards: stability and reactivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 4. Analysis of degradation products of nitrogen mustards via hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. Analysis of nitrogen mustard degradation products via post-pentafluorobenzoylation liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Inactivation and Targeted Release of Nitrogen Mustards: An In-depth Guide to the Role of the Boc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical role of the tert-butoxycarbonyl (Boc) protecting group in the design and application of nitrogen mustard-based chemotherapeutic agents. By reversibly masking the nucleophilicity of the tertiary amine, the Boc group transforms highly reactive and indiscriminately cytotoxic nitrogen mustards into stable, selectively-activated prodrugs. This strategy aims to enhance the therapeutic index of this potent class of DNA alkylating agents by minimizing systemic toxicity and maximizing their anti-tumor efficacy upon targeted deprotection within the tumor microenvironment.

The Fundamental Chemistry: Taming a Reactive Warhead

Nitrogen mustards exert their cytotoxic effects through the formation of a highly electrophilic aziridinium ion, which subsequently alkylates nucleophilic sites on DNA, primarily the N7 position of guanine. This process can lead to the formation of DNA interstrand cross-links (ICLs), which are exceptionally cytotoxic lesions that impede DNA replication and transcription, ultimately triggering apoptosis.[1]

The formation of the aziridinium ion is initiated by the intramolecular attack of the tertiary amine on the β-carbon of one of the chloroethyl side chains. The nucleophilicity of this nitrogen is therefore paramount to the drug's activity. The introduction of the electron-withdrawing Boc group significantly reduces this nucleophilicity, thereby inhibiting the formation of the aziridinium ion and rendering the nitrogen mustard inactive.[2]

The Boc group is stable under physiological conditions but can be cleaved under acidic conditions, such as those found in the tumor microenvironment or within acidic intracellular compartments like lysosomes.[3][4] This acid-labile nature is the cornerstone of the Boc-protected nitrogen mustard prodrug strategy.

Quantitative Analysis: A Tale of Two Molecules

The effectiveness of the Boc protecting group as a prodrug strategy is best illustrated through a quantitative comparison of the properties of the protected and unprotected nitrogen mustard. The following tables summarize key parameters that highlight the dramatic shift in reactivity and cytotoxicity upon Boc protection.

Table 1: Comparative Cytotoxicity (IC50 Values)

| Compound | Cell Line | IC50 (μM) - Protected | IC50 (μM) - Activated/Unprotected | Fold Difference | Reference |

| Self-immolative prodrug 39b | WiDr (CPG2-expressing) | >100 | 0.81 | >124 | [5] |

| H2O2-activated prodrug 7 | Various Cancer Cells | Inactive | < 1 | >100 (estimated) | [6] |

| Amino acid nitrogen mustard 6 | L1210 Leukemia | - | Ki = 0.2 | - | [1] |

Note: Data is compiled from multiple sources and may involve different nitrogen mustard scaffolds and activation mechanisms beyond simple acid-labile Boc deprotection, but illustrates the general principle of prodrug activation.

Table 2: Stability and Reactivity

| Parameter | Boc-Protected Nitrogen Mustard | Unprotected Nitrogen Mustard | Significance | Reference |

| Rate of Aziridinium Ion Formation | Extremely slow to negligible | Rapid | Boc group prevents the necessary intramolecular cyclization. | [7] |

| Half-life of DNA Adducts | Not applicable (does not form adducts) | 1 hour (25°C, pH 7.4) for guanosine adduct | Demonstrates the high reactivity of the unprotected form. | [2] |

| Aqueous Stability | High | Low (highly reactive in water) | Protection enhances shelf-life and in vivo stability. | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Boc-protected nitrogen mustards.

Synthesis of a Boc-Protected Nitrogen Mustard (General Protocol)

This protocol is a generalized procedure for the N-Boc protection of a secondary amine, which is a common precursor to nitrogen mustards.

Materials:

-

Secondary amine precursor (e.g., diethanolamine)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or other suitable base

-

Anhydrous tetrahydrofuran (THF) or other suitable solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

0.1 N aqueous Hydrochloric Acid (HCl)

-

tert-butyl methyl ether (or other suitable extraction solvent)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the secondary amine precursor (1.0 equivalent) and TEA (1.5 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of Boc₂O (1.1 equivalents) in anhydrous THF dropwise to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous mixture with tert-butyl methyl ether (3 x volume of the aqueous phase).

-

Combine the organic extracts and wash sequentially with 0.1 N aqueous HCl and saturated aqueous NaHCO₃.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected amine.

-

Purify the product by flash column chromatography if necessary.

This protocol is adapted from a general procedure for Boc protection of amines and should be optimized for specific nitrogen mustard precursors.[9]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Boc-protected nitrogen mustard and its unprotected counterpart

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds (Boc-protected and unprotected nitrogen mustards) in complete culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compounds to each well. Include vehicle control wells (e.g., DMSO).

-

Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values (the concentration of the compound that inhibits cell growth by 50%).

DNA Interstrand Cross-linking (ICL) Assay

This assay can be used to determine the ability of a compound to induce ICLs in DNA.

Materials:

-

Plasmid DNA or a specific oligonucleotide duplex

-

Test compounds

-

Agarose gel

-

Gel electrophoresis apparatus

-

DNA staining agent (e.g., ethidium bromide or SYBR Gold)

-

UV transilluminator and imaging system

Procedure:

-

Incubate the plasmid DNA or oligonucleotide duplex with varying concentrations of the test compounds (Boc-protected and unprotected nitrogen mustards) in a suitable buffer at 37°C for a defined period.

-

After incubation, denature the DNA by heating at 95°C for 5 minutes, followed by rapid cooling on ice.

-

Load the samples onto an agarose gel.

-

Perform electrophoresis to separate the DNA fragments. Interstrand cross-linked DNA will renature and migrate as a double-stranded species, while non-cross-linked DNA will remain single-stranded and migrate faster.

-

Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

-

Quantify the intensity of the bands corresponding to cross-linked and non-cross-linked DNA to determine the extent of ICL formation.

Visualizing the Molecular Logic and Biological Consequences

The following diagrams, created using the DOT language for Graphviz, illustrate the key concepts and pathways discussed in this guide.

Caption: Logical workflow of Boc-protected nitrogen mustard activation and action.

Caption: A typical experimental workflow for evaluating Boc-protected nitrogen mustards.

Caption: Simplified signaling pathway in response to nitrogen mustard-induced DNA damage.

Conclusion

The use of the Boc protecting group represents a sophisticated and effective strategy in the development of nitrogen mustard-based anticancer agents. By reversibly attenuating the reactivity of the nitrogen mustard, the Boc group enables the creation of prodrugs with enhanced stability and a targeted activation mechanism. This approach holds significant promise for improving the therapeutic window of this important class of chemotherapeutics, ultimately leading to safer and more effective treatments for cancer. Further research into novel, highly specific deprotection strategies will continue to refine this powerful tool in the arsenal of drug development professionals.

References

- 1. Selective cytotoxicity of a system L specific amino acid nitrogen mustard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Polymeric prodrug microspheres with tumor intracellular microenvironment bioreducible degradation, pH-triggered "off-on" fluorescence and drug release for precise imaging-guided diagnosis and chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reconstructing the intracellular pH microenvironment for enhancing photodynamic therapy - Materials Horizons (RSC Publishing) [pubs.rsc.org]

- 5. Self-immolative nitrogen mustards prodrugs cleavable by carboxypeptidase G2 (CPG2) showing large cytotoxicity differentials in GDEPT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aromatic nitrogen mustard-based prodrugs: activity, selectivity, and the mechanism of DNA cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aziridinium ion ring formation from nitrogen mustards: mechanistic insights from ab initio dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evolution of Nitrogen-Based Alkylating Anticancer Agents [mdpi.com]

- 9. beilstein-journals.org [beilstein-journals.org]

N-Boc-N,N-bis(2-chloroethyl)amine: A Precursor for DNA Alkylating Agents - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-N,N-bis(2-chloroethyl)amine is a key intermediate in the synthesis of a variety of DNA alkylating agents.[1] The bis(2-chloroethyl)amine functional group is the core structure of nitrogen mustards, a class of potent cytotoxic compounds used in chemotherapy.[1][2] However, the high reactivity of the parent bis(2-chloroethyl)amine makes it challenging to handle and incorporate selectively into more complex molecules. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom effectively "pacifies" the otherwise highly reactive nitrogen mustard core.[1] This allows for more controlled chemical manipulations and the synthesis of a diverse range of targeted DNA alkylating agents.[1]

This technical guide provides a comprehensive overview of this compound, including its synthesis, its role as a precursor, the mechanism of action of the resulting DNA alkylating agents, and the key signaling pathways involved in the cellular response to the DNA damage they induce.

Synthesis of this compound

There are two primary synthetic routes for the preparation of this compound.

Method 1: Direct N-Boc Protection of bis(2-chloroethyl)amine

This method involves the direct protection of the secondary amine of bis(2-chloroethyl)amine or its hydrochloride salt with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.

Method 2: Chlorination of Diethanolamine followed by N-Boc Protection

This alternative route begins with the chlorination of diethanolamine using an agent like thionyl chloride to generate bis(2-chloroethyl)amine, which is then subsequently protected with Boc anhydride. This method is noted for its mild reaction conditions and high yields, making it suitable for larger-scale applications.

Conversion to Active DNA Alkylating Agents

The N-Boc protecting group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to unmask the reactive bis(2-chloroethyl)amine moiety. This deprotected intermediate can then be incorporated into various molecular scaffolds to create targeted DNA alkylating agents. A significant application is in the synthesis of phosphoramide mustards, such as cyclophosphamide, which are effective anticancer and immunosuppressive agents.[1][3]

Mechanism of DNA Alkylation

Nitrogen mustards are bifunctional alkylating agents that exert their cytotoxic effects by covalently modifying DNA.[2] The mechanism involves an intramolecular cyclization to form a highly reactive aziridinium ion intermediate.[4] This electrophilic species is then attacked by nucleophilic sites on DNA bases, primarily the N7 position of guanine.[5]

The bifunctional nature of these agents allows for a second alkylation event, leading to the formation of:

-

Monoadducts: A single alkylation on a DNA base.

-

Intrastrand cross-links: Cross-linking of two bases on the same DNA strand.

-

Interstrand cross-links (ICLs): Cross-linking of two bases on opposite DNA strands.[2]

These DNA lesions, particularly ICLs, are highly cytotoxic as they block DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[2]

Data Presentation

Table 1: Synthesis of this compound and Related Precursors

| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |

| bis(2-chloroethyl)amine hydrochloride | Di-tert-butyl dicarbonate, Triethylamine | Dichloromethane | Room Temperature | 24 h | - | EvitaChem |

| Diethanolamine | Thionyl Chloride, then Boc Anhydride | Chloroform | Reflux | 3-5 h | 94.3% | Google Patents CN108033931B |

| 2,2'-(benzylimino)diethanol | Thionyl chloride | Dichloromethane | Room Temperature | Overnight | 100% | ChemicalBook |

| bis(2-chloroethyl)amine hydrochloride | Benzyl chloroformate, Triethylamine | Dichloromethane | Room Temperature | 1 h | 95.5% | ChemicalBook |

Table 2: Cytotoxicity of DNA Alkylating Agents Derived from bis(2-chloroethyl)amine Precursors

| Compound | Cell Line | IC50 (µM) | Reference |

| Distamycin-nitrogen mustard conjugate (3 pyrrole units) | K562 (human leukemia) | 0.03 | Bioorg Med Chem Lett. 2003;13(3):459-61 |

| Phenethyl derivative of bis(2-aminoethyl)amine (Compound 6) | CaCo-2 (colorectal adenocarcinoma) | 13.95 ± 2.5 | Molecules. 2020;25(12):2816 |

| Phenethyl derivative of bis(2-aminoethyl)amine (Compound 6) | A549 (epithelial lung carcinoma) | 15.74 ± 1.7 | Molecules. 2020;25(12):2816 |

| Phenethyl derivative of bis(2-aminoethyl)amine (Compound 6) | HTB-140 (melanoma) | 14.86 ± 3.1 | Molecules. 2020;25(12):2816 |

| Flavonoid nitrogen mustard derivative (Compound 8b) | HeLa (cervical cancer) | 1.43 | Molecules. 2018;23(11):2898 |

| 2-nitroimidazole phosphoramide nitrogen mustard (Compound 3) | PC-3 (prostate cancer) - Hypoxic | 0.85 ± 0.03 | Cancers (Basel). 2020;12(4):882 |

| 2-nitroimidazole phosphoramide nitrogen mustard (Compound 3) | DU145 (prostate cancer) - Hypoxic | 0.16 ± 0.02 | Cancers (Basel). 2020;12(4):882 |

| Phenylboronic Acid Nitrogen Mustard (Compound 2) | MDA-MB-468 (breast cancer) | ~10 | J Med Chem. 2019;62(17):8014-8025 |

| Phosphoramide mustard | Rat granulosa cells | 3-6 (reduces viability) | Toxicol Appl Pharmacol. 2015;282(3):252-8 |

Experimental Protocols

Protocol 1: Synthesis of bis(2-chloroethyl)amine hydrochloride

-

To a 1 L flask equipped with a reflux condenser, add 31.5 g (0.30 mole) of diethanolamine and 300 mL of dichloroethane.

-

Add 51.0 mL of thionyl chloride. A solid suspension will form immediately and then dissolve upon warming to 50°C.

-

Reflux the crystalline suspension with stirring for 3 hours.

-

Quench the reaction by adding 20 mL of methanol.

-

Remove the solvents under vacuum to obtain a white crystalline material, bis(2-chloroethyl)amine hydrochloride. A quantitative yield is expected.

Protocol 2: Synthesis of this compound

-

Dissolve bis(2-chloroethyl)amine hydrochloride in purified water.

-

Add sodium carbonate to adjust the pH to >10.

-

Control the temperature between 10-20°C and add Boc anhydride dropwise.

-

React for 12 hours at 25°C, maintaining an alkaline reaction system.

-

Extract the reaction liquid three times with ethyl acetate.

-

Dry the combined ethyl acetate layers with anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature below 60°C to evaporate the ethyl acetate.

-

Cool to obtain N-Boc piperazine with an expected yield of around 94.3%.

Protocol 3: Deprotection of this compound

-

Dissolve the N-Boc protected amine in dichloromethane.

-

Add an excess of trifluoroacetic acid (TFA) (e.g., a 25% TFA/DCM solution).

-

Stir the reaction at room temperature for 2-12 hours.

-

Isolate the product by vacuum evaporation of the solvent.

Protocol 4: Cytotoxicity Determination using MTT Assay

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Prepare serial dilutions of the test compound (DNA alkylating agent) in culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control.

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways and Visualizations

DNA damage induced by alkylating agents triggers a complex network of cellular responses, primarily involving the p53 signaling pathway and various DNA repair mechanisms.

p53 Signaling Pathway

Upon DNA damage, sensor proteins like ATM and ATR are activated, which in turn phosphorylate and activate p53.[6] Activated p53 acts as a transcription factor, inducing the expression of genes involved in cell cycle arrest (e.g., p21), allowing time for DNA repair, or apoptosis (e.g., BAX), if the damage is too severe to be repaired.[5][6]

References

Spectroscopic Analysis of N-Boc-N,N-bis(2-chloroethyl)amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-N,N-bis(2-chloroethyl)amine, systematically named tert-butyl N,N-bis(2-chloroethyl)carbamate, is a key intermediate in organic synthesis, particularly in the development of pharmaceutical agents.[1] As a protected form of the bifunctional alkylating agent bis(2-chloroethyl)amine, a nitrogen mustard, its purity and structural integrity are paramount.[1][2] This technical guide provides an in-depth overview of the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and data interpretation are presented to assist researchers in the unambiguous identification and quality assessment of this compound.

Chemical Structure and Properties

| Property | Value |

| IUPAC Name | tert-butyl N,N-bis(2-chloroethyl)carbamate |

| Synonyms | N-Boc-bis(2-chloroethyl)amine, tert-butyl bis(2-chloroethyl)carbamate |

| CAS Number | 118753-70-1 |

| Molecular Formula | C₉H₁₇Cl₂NO₂ |

| Molecular Weight | 242.14 g/mol [3] |

| Appearance | Colorless to yellow liquid or semi-solid[1] |

| Solubility | Soluble in organic solvents such as dichloromethane and acetonitrile[1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.48 | s | 9H | (CH₃)₃C- (Boc group) |

| 3.38-3.62 | m | 8H | -N-CH₂-CH₂-Cl |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.[1]

| Chemical Shift (δ) ppm | Assignment |

| 28.4 | (CH₃)₃C- (Boc group) |

| 53.8 | -N-CH₂- |

| 58.2 | -CH₂-Cl |

| 80.1 | (CH₃)₃C - (Boc group) |

| 155.6 | C =O (Carbamate) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2978, 2932 | Strong | C-H stretch (tert-butyl and -CH₂-) |

| 1695 | Strong | C=O stretch (carbamate carbonyl) |

| 1472, 1392 | Medium | C-H bend (tert-butyl) |

| 1367, 1365 | Medium | gem-dimethyl split (tert-butyl) |

| 1250 | Strong | C-N stretch (carbamate) |

| 1158 | Strong | C-O-C asymmetric stretch |

| 725, 652 | Medium | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

High-Resolution Mass Spectrometry (HRMS)

| Ion | m/z (calculated) | m/z (observed) |

| [M+H]⁺ | 242.0714 | 243.14 |

| [M+Na]⁺ | 264.0534 | 265.12 |

Electron Impact (EI) Mass Spectrometry

| m/z | Relative Intensity | Assignment (Fragment) |

| 242 | Very Low | [M]⁺ |

| 186 | 15% | [M - C₄H₈]⁺ |

| 142 | - | [M - C₄H₈ - CO₂]⁺ |

| 106 | - | [H₂N(CH₂CH₂Cl)₂]⁺ |

| 57 | 100% (Base Peak) | [(CH₃)₃C]⁺ |

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Standard single-pulse

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Proton-decoupled

-

Number of Scans: 1024-4096

-

Relaxation Delay: 2-5 seconds

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid/Film):

-

If the sample is a liquid, place a small drop between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Gently press the plates together to form a thin film.

-

If the sample is a semi-solid, a thin film can be prepared by dissolving a small amount in a volatile solvent (e.g., dichloromethane), applying the solution to a salt plate, and allowing the solvent to evaporate.

Instrument Parameters (FTIR):

-

Mode: Attenuated Total Reflectance (ATR) or Transmission

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Mass Spectrometry

Sample Preparation (for ESI):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, optionally adding 0.1% formic acid to promote protonation.

Instrument Parameters (ESI-MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap

-

Scan Range: m/z 50-500

-

Capillary Voltage: 3-4 kV

-

Nebulizer Gas: Nitrogen, at a pressure appropriate for the instrument

-

Drying Gas: Nitrogen, at a temperature of 250-350 °C

Mechanism of Action: DNA Alkylation Pathway

Upon deprotection of the Boc group, the resulting bis(2-chloroethyl)amine acts as a potent DNA alkylating agent, a mechanism central to the cytotoxic effects of nitrogen mustards in cancer therapy.[2] The process is initiated by an intramolecular cyclization to form a highly reactive aziridinium ion.[4] This electrophilic species is then attacked by a nucleophilic site on a DNA base, most commonly the N7 position of guanine.[2] The second chloroethyl arm can undergo the same cyclization and subsequent reaction, leading to the formation of interstrand cross-links in the DNA.[2] These cross-links prevent DNA replication and transcription, ultimately triggering apoptosis (programmed cell death).[2]

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a comprehensive and definitive characterization of this compound. The data and protocols presented in this guide serve as a valuable resource for researchers in ensuring the identity, purity, and quality of this important synthetic intermediate, thereby supporting the advancement of drug discovery and development programs. The understanding of its eventual mechanism of action as a DNA alkylating agent highlights its significance in the design of targeted cancer therapeutics.

References

Solubility Profile of N-Boc-N,N-bis(2-chloroethyl)amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-N,N-bis(2-chloroethyl)amine, also known as tert-butyl N,N-bis(2-chloroethyl)carbamate, is a key intermediate in organic synthesis, particularly in the preparation of nitrogen mustards and other cytotoxic compounds for pharmaceutical research. A thorough understanding of its solubility in various solvents is crucial for its effective use in reaction design, purification, and formulation. This technical guide provides a comprehensive overview of the available solubility data, experimental protocols for its determination, and a logical framework for solvent selection.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₇Cl₂NO₂ |

| Molecular Weight | 242.14 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 290.7 ± 33.0 °C (Predicted) |

| Density | 1.149 ± 0.06 g/cm³ (Predicted) |

Qualitative Solubility Data

| Solvent Class | Solubility |

| Alcohols (e.g., Methanol, Ethanol) | Soluble |

| Ethers (e.g., Diethyl ether) | Soluble |

| Aromatic Hydrocarbons (e.g., Toluene, Benzene) | Soluble |

| Water | Insoluble |

This solubility profile is consistent with the molecule's structure: a nonpolar tert-butyl group and two chloroethyl arms, with a polar carbamate core. The overall character of the molecule is predominantly nonpolar, leading to good solubility in organic solvents and poor solubility in water.

Logical Framework for Solubility

The following diagram illustrates the general solubility characteristics of this compound based on solvent polarity.

Caption: Solubility relationship of this compound.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a liquid compound like this compound in a given solvent. This method is based on the principle of saturation.

Materials:

-

This compound

-

Selected solvents (e.g., methanol, ethanol, diethyl ether, toluene, water)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Micropipettes

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the selected solvent. An excess is ensured when a separate liquid phase of the solute remains after equilibration.

-

Add a small magnetic stir bar to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C) and stir the mixtures for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the stirring and allow the undissolved solute to settle for at least 2 hours, ensuring a clear supernatant.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed/cooled micropipette to avoid temperature-induced precipitation.

-

Transfer the aliquot to a volumetric flask of appropriate size.

-

Dilute the sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV, GC-FID).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Determine the concentration of the solute in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula:

S (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

The dilution factor is the final volume of the diluted sample divided by the initial volume of the supernatant taken.

-

Safety Precautions:

This compound is a potential alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Workflow Overview

The synthesis of this compound typically involves the protection of bis(2-chloroethyl)amine with a tert-butoxycarbonyl (Boc) group. This workflow is crucial for synthetic chemists designing multi-step syntheses where the reactivity of the nitrogen mustard moiety needs to be temporarily masked.

Methodological & Application

Application Notes and Protocols for N-Boc-N,N-bis(2-chloroethyl)amine in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-N,N-bis(2-chloroethyl)amine, also known as tert-butyl bis(2-chloroethyl)carbamate, is a chemically protected form of a nitrogen mustard, a class of potent DNA alkylating agents.[1] The tert-butoxycarbonyl (Boc) protecting group renders the molecule less reactive, facilitating easier handling and targeted applications in research settings.[1] In cell culture, upon cellular uptake and subsequent cleavage of the Boc group, the active bis(2-chloroethyl)amine moiety is released. This active form then exerts its cytotoxic effects primarily through the alkylation of DNA, leading to the formation of DNA monoadducts and interstrand cross-links.[1] This damage disrupts DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis, making it a compound of interest for cancer research and drug development.

Chemical Properties

| Property | Value | Reference |

| CAS Number | 118753-70-1 | [2] |

| Molecular Formula | C₉H₁₇Cl₂NO₂ | [2] |

| Molecular Weight | 242.14 g/mol | [2] |

| Appearance | Clear, colorless liquid | |

| Purity | ≥95% | [2] |

Mechanism of Action: DNA Alkylation and Cytotoxicity

The cytotoxic activity of this compound is initiated after the removal of the Boc protecting group. The resulting bis(2-chloroethyl)amine is a highly reactive molecule that acts as a bifunctional alkylating agent. The mechanism involves an intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate then reacts with nucleophilic sites on DNA bases, primarily the N7 position of guanine.[1]